Cas no 2229342-16-7 (1-(1-benzyl-1H-pyrazol-4-yl)-N-methylcyclopropan-1-amine)

1-(1-Benzyl-1H-pyrazol-4-yl)-N-methylcyclopropan-1-amine is a structurally distinct organic compound featuring a benzyl-substituted pyrazole core linked to an N-methylcyclopropylamine moiety. This scaffold is of interest in medicinal chemistry due to its potential as a versatile intermediate for the synthesis of bioactive molecules. The cyclopropylamine group enhances conformational rigidity, which can improve binding affinity and metabolic stability in drug design. The benzylpyrazole unit offers opportunities for further functionalization, making it valuable in the development of targeted pharmacophores. Its well-defined synthetic route ensures high purity and reproducibility, supporting its use in research applications such as enzyme inhibition studies or ligand optimization.
1-(1-benzyl-1H-pyrazol-4-yl)-N-methylcyclopropan-1-amine structure
2229342-16-7 structure
Product Name:1-(1-benzyl-1H-pyrazol-4-yl)-N-methylcyclopropan-1-amine
CAS No:2229342-16-7
MF:C14H17N3
MW:227.304882764816
CID:6499713
PubChem ID:165623653
Update Time:2025-06-15

1-(1-benzyl-1H-pyrazol-4-yl)-N-methylcyclopropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(1-benzyl-1H-pyrazol-4-yl)-N-methylcyclopropan-1-amine
    • 2229342-16-7
    • EN300-1880242
    • Inchi: 1S/C14H17N3/c1-15-14(7-8-14)13-9-16-17(11-13)10-12-5-3-2-4-6-12/h2-6,9,11,15H,7-8,10H2,1H3
    • InChI Key: PGNQNAZLCQASGM-UHFFFAOYSA-N
    • SMILES: N(C)C1(C2C=NN(CC3C=CC=CC=3)C=2)CC1

Computed Properties

  • Exact Mass: 227.142247555g/mol
  • Monoisotopic Mass: 227.142247555g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 256
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 29.8Ų

1-(1-benzyl-1H-pyrazol-4-yl)-N-methylcyclopropan-1-amine Pricemore >>

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Additional information on 1-(1-benzyl-1H-pyrazol-4-yl)-N-methylcyclopropan-1-amine

Comprehensive Overview of 1-(1-benzyl-1H-pyrazol-4-yl)-N-methylcyclopropan-1-amine (CAS No. 2229342-16-7): Properties, Applications, and Research Insights

The compound 1-(1-benzyl-1H-pyrazol-4-yl)-N-methylcyclopropan-1-amine (CAS No. 2229342-16-7) has garnered significant attention in pharmaceutical and chemical research due to its unique structural features and potential applications. As a pyrazole-derived amine, this molecule combines a benzyl group, a cyclopropane ring, and a methylamine moiety, making it a versatile scaffold for drug discovery and material science. Researchers are increasingly exploring its role in modulating biological targets, particularly in central nervous system (CNS) disorders and enzyme inhibition.

In recent years, the demand for heterocyclic compounds like 1-(1-benzyl-1H-pyrazol-4-yl)-N-methylcyclopropan-1-amine has surged, driven by their utility in designing small-molecule therapeutics. The compound’s CAS No. 2229342-16-7 is frequently searched in academic databases and patent filings, reflecting its relevance in medicinal chemistry. Its structural complexity allows for interactions with G-protein-coupled receptors (GPCRs) and kinases, aligning with current trends in precision medicine and targeted therapy.

From a synthetic perspective, 1-(1-benzyl-1H-pyrazol-4-yl)-N-methylcyclopropan-1-amine is synthesized via multi-step organic reactions, including cyclopropanation and N-alkylation. The benzyl-protected pyrazole core enhances stability, while the cyclopropylamine group contributes to conformational rigidity—a feature prized in bioactive molecule design. This balance of lipophilicity and polarity makes it a candidate for optimizing drug-like properties, such as blood-brain barrier (BBB) permeability.

Emerging studies highlight the compound’s potential in addressing neurodegenerative diseases, a hot topic in 2024 due to the global rise in aging populations. Its ability to modulate neurotransmitter systems without inducing cytotoxicity positions it as a promising lead for Alzheimer’s disease and Parkinson’s disease research. Additionally, its SAR (structure-activity relationship) profiles are being investigated to enhance selectivity and reduce off-target effects.

Beyond therapeutics, CAS No. 2229342-16-7 is explored in agrochemicals and material science. Its pyrazole-amine hybrid structure offers binding affinity for pest control targets, while its thermal stability suits polymeric applications. Environmental considerations also drive interest in its biodegradability and green synthesis routes, aligning with the sustainable chemistry movement.

In summary, 1-(1-benzyl-1H-pyrazol-4-yl)-N-methylcyclopropan-1-amine exemplifies the intersection of innovation and practical utility. Its CAS No. 2229342-16-7 serves as a gateway for researchers tackling challenges in drug development, molecular design, and industrial applications. As scientific inquiries evolve, this compound will likely remain a focal point in cutting-edge research.

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